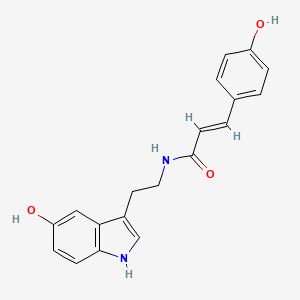

N-Coumaroyl serotonin

Description

N-Coumaroyl serotonin has been reported in Ipomoea obscura, Carthamus tinctorius, and other organisms with data available.

Properties

IUPAC Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZPAFGVOWCVMG-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173951 | |

| Record name | N-Coumaroyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N6-cis-p-Coumaroylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

201301-83-9, 68573-24-0 | |

| Record name | N-Coumaroyl serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201301839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC369503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Coumaroyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-COUMAROYL SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUC27Q8ACH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

205 - 206 °C | |

| Record name | N6-cis-p-Coumaroylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to N-Coumaroyl Serotonin: From Natural Sources to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Coumaroyl serotonin, a naturally occurring phenolic amide, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-atherogenic properties. This technical guide provides a comprehensive overview of this compound, covering its natural sources, discovery, biosynthesis, and detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological effects, with a focus on its modulation of key signaling pathways.

Natural Sources and Discovery

This compound is predominantly found in the seeds of the safflower plant (Carthamus tinctorius), where it is concentrated in the seed hull.[1] Its discovery is closely linked to investigations into the antioxidant properties of safflower seeds, a plant with a long history of use in traditional medicine.[1][2][3] Research has also identified its presence in other plant species, such as Ipomoea obscura. While safflower remains the most well-characterized and abundant source, the potential for discovering this compound in other botanicals is an active area of research.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary depending on the plant source and the specific part of the plant analyzed. The most comprehensive quantitative data available is for safflower seeds.

| Natural Source | Plant Part | Concentration (mg/g Dry Weight) | Analytical Method |

| Carthamus tinctorius | Seed Hull | 4.11 | High-Performance Liquid Chromatography (HPLC) |

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process. It begins with the shikimate pathway, which produces the aromatic amino acid tryptophan. Tryptophan then serves as the precursor for the synthesis of serotonin. The final step involves the conjugation of serotonin with p-coumaroyl-CoA, a derivative of p-coumaric acid, which is synthesized via the phenylpropanoid pathway. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase (SHT).

Experimental Protocols

Extraction and Isolation from Safflower Seeds

This protocol outlines a common method for the extraction and isolation of this compound from safflower seeds.

Methodology:

-

Grinding: Dry safflower seeds are ground into a fine powder.

-

Methanol Extraction: The powdered seeds are extracted with methanol, typically at room temperature with stirring for several hours. This step is often repeated multiple times to ensure complete extraction.

-

Filtration and Evaporation: The methanol extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol. This compound is enriched in the ethyl acetate fraction.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is further purified by silica gel column chromatography, eluting with a solvent gradient (e.g., chloroform-methanol) to separate compounds based on their polarity.

-

High-Speed Counter-Current Chromatography (HSCCC): For high-purity isolation, fractions containing this compound can be subjected to HSCCC. A suitable two-phase solvent system (e.g., chloroform-methanol-0.1 M HCl) is used to achieve separation.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column (e.g., µ-Bondapak C18, 3.9 x 300 mm) is commonly employed.

-

Mobile Phase: A gradient elution is typically used, with a mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape). A common gradient is from 10% to 50% acetonitrile over 30 minutes.

-

Detection: this compound is detected by UV absorbance at approximately 310-320 nm.

-

Quantification: The concentration of this compound in a sample is determined by comparing the peak area to a standard curve generated with a purified reference compound.

Structural Characterization

The identity and structure of isolated this compound are confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the Platelet-Derived Growth Factor (PDGF) receptor and the Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of PDGF Receptor Signaling

This compound has been shown to inhibit the signaling cascade initiated by the binding of PDGF to its receptor (PDGFR) on vascular smooth muscle cells. This inhibition is thought to contribute to its anti-atherogenic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin derivative, N-(p-coumaroyl) serotonin, inhibits the production of TNF-alpha, IL-1alpha, IL-1beta, and IL-6 by endotoxin-stimulated human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of N-(p-coumaroyl)serotonin and N-feruloylserotonin, major anti-atherogenic polyphenols in safflower seed, on vasodilation, proliferation and migration of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

IUPAC Name: (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

Common Name: N-(p-Coumaroyl) Serotonin

Abstract

This technical guide provides an in-depth overview of (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide, commonly known as N-(p-Coumaroyl) Serotonin. This naturally occurring phenolic amide, found in plants such as safflower (Carthamus tinctorius), has garnered significant interest within the scientific community for its diverse biological activities. This document details its chemical synthesis, experimental protocols for evaluating its biological effects, and a summary of its known mechanisms of action, including its antioxidant, anti-inflammatory, and anti-proliferative properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Synthesis

A common and effective method for the synthesis of N-(p-Coumaroyl) Serotonin involves the coupling of serotonin with an activated form of p-coumaric acid, such as a p-coumaroyl-N-hydroxysuccinimide ester. This approach ensures a high-yield amide bond formation.

Experimental Protocol: Synthesis via N-Hydroxysuccinimide Ester

Materials:

-

p-Coumaric acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Serotonin hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of p-Coumaric Acid:

-

Dissolve p-coumaric acid and N-hydroxysuccinimide in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC hydrochloride to the solution and stir at 0°C for 30 minutes, then at room temperature for 4 hours.

-

-

Amide Coupling:

-

In a separate flask, dissolve serotonin hydrochloride in a mixture of DCM and DMF.

-

Add triethylamine to neutralize the hydrochloride and deprotonate the amine.

-

Add the activated p-coumaroyl-N-hydroxysuccinimide ester solution to the serotonin solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexane) to yield pure (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide.

-

Synthesis Workflow Diagram

An In-depth Technical Guide to N-Coumaroyl Serotonin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Coumaroyl) serotonin (CS) is a naturally occurring phenolic amide found in various plants, most notably in the seeds of the safflower (Carthamus tinctorius)[1][2]. It belongs to the class of N-acylserotonins and is formed by the conjugation of serotonin and p-coumaric acid[3]. This compound has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antioxidative, anti-inflammatory, anti-atherogenic, and neuroprotective properties[1][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of N-Coumaroyl serotonin, details key experimental protocols for its analysis, and illustrates its mechanism of action through relevant signaling pathways.

Physical and Chemical Properties

This compound is a solid compound at room temperature. Its structural features, combining a serotonin moiety with a hydroxycinnamic acid derivative, dictate its physicochemical characteristics.

Quantitative Data Summary

The core physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈N₂O₃ | |

| Molecular Weight | 322.36 g/mol | |

| IUPAC Name | (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

| CAS Number | 68573-24-0 | |

| Physical Form | Solid | |

| Melting Point | 205 - 206 °C | |

| Solubility | DMSO: 10-66.67 mg/mL | |

| Ethanol: 10-64 mg/mL | ||

| DMF: 20 mg/mL | ||

| Water: Insoluble | ||

| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL |

Spectral Properties

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

-

Mass Spectrometry: Electrospray ionization (ESI) is a common method for the mass analysis of N-acyl serotonins. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed with a precursor m/z of approximately 323.14.

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR data are available in public databases and literature for structural elucidation. These spectra are essential for confirming the compound's identity and purity.

-

UV-Vis Spectroscopy: Analysis by HPLC with UV detection is commonly performed at a wavelength of 310 nm to detect this compound.

Biological Activity and Signaling Pathways

This compound exhibits a variety of biological effects, primarily linked to its antioxidant and anti-inflammatory capabilities. It has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-α, IL-1α, IL-1β, and IL-6 in human blood monocytes stimulated by lipopolysaccharide (LPS).

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway. In response to stimuli like LPS, the NF-κB dimer is released from its inhibitor, IκB, and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB, thereby down-regulating the expression of cytokine mRNA.

Inhibition of PDGF Receptor Signaling

This compound also plays a role in vascular health by affecting vascular smooth muscle cells (VSMCs). It inhibits the proliferation and migration of VSMCs induced by platelet-derived growth factor (PDGF). This effect is achieved by inhibiting the phosphorylation of the PDGF receptor and subsequent downstream signaling, including Ca²⁺ release from the sarcoplasmic reticulum.

Experimental Protocols

Accurate analysis and purification are essential for the research and development of this compound. Below are summaries of widely used methodologies.

HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound in samples such as safflower seed extracts.

Objective: To determine the concentration of this compound in a prepared sample.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of methanol and water is often used.

-

Solvent A: Water

-

Solvent B: Methanol

-

-

Gradient Elution: A typical gradient might be: 35-45% B over 15 minutes, followed by 45-52% B over the next 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 310 nm.

-

Procedure:

-

Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Prepare the sample by extracting the compound and dissolving it in the mobile phase.

-

Filter all solutions through a 0.45 µm filter before injection.

-

Inject the standards to create a calibration curve.

-

Inject the sample and quantify the this compound peak by comparing its area to the calibration curve.

-

References

An In-depth Technical Guide to the Biosynthesis of N-Coumaroyl Serotonin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Coumaroyl serotonin, a prominent member of the hydroxycinnamic acid amide (HCAA) family, is a specialized plant metabolite with significant biological activities. Found in a variety of plant species, it plays crucial roles in defense against pathogens and other environmental stresses. Its potent antioxidant and anti-inflammatory properties have also garnered interest from the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, regulatory networks, and key experimental protocols for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves the convergence of two major metabolic pathways: the shikimate pathway, leading to the production of serotonin, and the phenylpropanoid pathway, which provides the p-coumaroyl moiety.

Serotonin Biosynthesis

The synthesis of serotonin in plants begins with the amino acid tryptophan. Two key enzymatic reactions are involved:

-

Tryptophan to Tryptamine: Tryptophan is decarboxylated by the enzyme Tryptophan Decarboxylase (TDC) to produce tryptamine. This step is often considered a rate-limiting step in serotonin biosynthesis.

-

Tryptamine to Serotonin: Tryptamine is then hydroxylated at the 5-position of the indole ring by Tryptamine 5-Hydroxylase (T5H) , a cytochrome P450 monooxygenase, to yield serotonin (5-hydroxytryptamine).

p-Coumaroyl-CoA Biosynthesis (Phenylpropanoid Pathway)

The acyl donor for the final step, p-coumaroyl-CoA, is synthesized via the well-established phenylpropanoid pathway, starting from the amino acid phenylalanine.

The Final Condensation Step

The final and committing step in the biosynthesis of this compound is the condensation of serotonin with p-coumaroyl-CoA. This reaction is catalyzed by the enzyme Serotonin N-hydroxycinnamoyl Transferase (SHT) , a member of the BAHD acyltransferase family.

Caption: Biosynthesis pathway of this compound.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the availability of substrates. The following tables summarize key quantitative data for the enzymes involved in this compound synthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | Reference |

| TDC | Catharanthus roseus | Tryptophan | 72 | - | (--INVALID-LINK--) |

| Oryza sativa (Rice) | Tryptophan | 690 | - | (--INVALID-LINK--) | |

| T5H | Oryza sativa (Rice) | Tryptamine | 20 | - | (--INVALID-LINK--) |

| SHT | Capsicum annuum (Pepper) | Serotonin | 29 | 4.3 (pkat/mg protein) | (--INVALID-LINK--) |

| p-Coumaroyl-CoA | 6.8 | 5.8 (pkat/mg protein) | (httpshttps://www.ncbi.nlm.nih.gov/pmc/articles/PMC429388/) | ||

| Feruloyl-CoA | 12.1 | - | (--INVALID-LINK--) |

Note: Vmax values are often reported in different units and may not be directly comparable across studies.

Table 2: Concentration of this compound in Plants

| Plant Species | Tissue | Condition | Concentration (µg/g FW) | Reference |

| Oryza sativa (Rice) | Leaves (Transgenic) | Tyramine treatment | 2.0 - 2.5 | (--INVALID-LINK--) |

| Carthamus tinctorius (Safflower) | Seeds | - | 4110 (DW) | (--INVALID-LINK--) |

Regulation of Biosynthesis

The production of this compound is tightly regulated in response to various developmental cues and environmental stimuli. Phytohormones such as jasmonates (JA) and salicylic acid (SA) are key signaling molecules that modulate the expression of the biosynthetic genes.

Elicitors, which are molecules that trigger defense responses, have been shown to induce the accumulation of this compound. This induction is often mediated by the upregulation of transcription factors that bind to the promoter regions of the TDC, T5H, and SHT genes.

Caption: Simplified regulatory network of this compound biosynthesis.

Experimental Protocols

Serotonin N-hydroxycinnamoyl Transferase (SHT) Enzyme Assay

This protocol is adapted from studies on pepper SHT.(--INVALID-LINK--)

a. Protein Extraction:

-

Grind plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM EDTA, and 10% (v/v) glycerol).

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

b. Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

5 mM Serotonin

-

0.5 mM p-Coumaroyl-CoA

-

Crude protein extract

-

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of this compound using HPLC or LC-MS.

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound from plant tissues.

a. Extraction:

-

Freeze-dry and grind plant tissue to a fine powder.

-

Extract the powder with 80% methanol (or another suitable solvent) at a ratio of 1:10 (w/v) overnight at 4°C with shaking.

-

Centrifuge the extract at 12,000 x g for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

b. HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Quantification:

-

Generate a standard curve using authentic this compound standard.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound typically follows a structured workflow.

N-Coumaroyl Serotonin in Safflower Seeds (Carthamus tinctorius): A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the quantification, extraction, biological activities, and associated signaling pathways of N-coumaroyl serotonin derived from safflower seeds.

Introduction

N-(p-Coumaroyl) serotonin (CS) is a significant phenolic compound found in safflower (Carthamus tinctorius L.) seeds, particularly concentrated in the seed cake and hull.[1][2] This natural serotonin derivative has garnered considerable attention within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-atherosclerotic, and unique growth-promoting properties for specific cell types.[1][3][4] As a selective inhibitor of various signaling molecules, this compound presents a promising lead compound for drug discovery and development, particularly in the areas of cardiovascular disease, inflammation, and oncology.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental protocols for extraction and analysis, and visualizes the key signaling pathways and experimental workflows associated with this compound from safflower seeds.

Quantitative Analysis of this compound

The concentration of this compound in safflower seeds can vary depending on the specific cultivar, the part of the seed analyzed, and the extraction and analytical methods employed. The following tables summarize the quantitative data reported in the literature.

| Plant Material | Compound | Concentration (mg/g Dry Weight) | Analytical Method | Reference |

| Safflower Seed Hull | N-(p-Coumaroyl)serotonin | 4.11 | HPLC | |

| Safflower Seed Hull | N-feruloylserotonin | 7.29 | HPLC |

| Safflower Accessions | Compound | Concentration Range (µg/g) | Key Findings | Reference |

| 197 safflower accessions | N-(p-coumaroyl)serotonin (CS) | Not specified | White-seeded genotypes had the highest average CS content. | |

| 197 safflower accessions | N-feruloylserotonin (FS) | Not specified | White-seeded genotypes had the highest average FS content. |

Experimental Protocols

Extraction and Isolation

A common method for the extraction and isolation of this compound from safflower seeds involves solvent extraction followed by chromatographic purification.

1. Methanol Extraction and Fractionation:

-

Initial Extraction: Safflower seeds are extracted with methanol.

-

Fractionation: The methanol extract is then fractionated using a series of solvents with increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol. The ethyl acetate fraction typically shows the highest concentration of this compound.

2. Silica Gel Column Chromatography:

-

The bioactive fraction (e.g., ethyl acetate fraction) is further purified by silica gel column chromatography to isolate this compound and related compounds like N-feruloylserotonin.

3. High-Speed Counter-Current Chromatography (HSCCC):

-

HSCCC is an effective technique for the preparative separation and purification of this compound from crude extracts of safflower seed meal.

-

Two-Phase Solvent System: A common solvent system is composed of chloroform-methanol-0.1 M HCl (1:1:1, v/v/v).

-

Operation: The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

-

Yield: From a 40 mg crude sample, this method can yield approximately 6.9 mg of N-(p-coumaroyl) serotonin with a purity of 97.3%.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

-

Reverse-Phase HPLC: This is the standard method for the quantitative analysis of this compound.

-

Column: A µ-Bondapak column is often used.

-

Mobile Phase: A linear gradient elution from 10% to 50% acetonitrile over 30 minutes.

-

Detection: UV detection at 300 nm.

Another reported HPLC method utilizes a C18 column (1.8 μm, 2.1 × 50 mm) with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient elution is as follows:

-

0–6 min: 85% A and 15% B

-

6–15 min: 85–60% A and 15–40% B

-

Post-running for 5 min with 60–20% A and 40–80% B

-

Detection: 324 nm

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects by modulating specific cellular signaling pathways.

Anti-Atherosclerotic and Vasodilatory Effects

This compound has been shown to ameliorate atherosclerosis and improve the distensibility of the aortic wall. It also induces vasodilation.

-

Inhibition of Platelet-Derived Growth Factor (PDGF) Signaling: this compound is a selective inhibitor of the PDGF receptor β (PDGFRβ). It inhibits the PDGF-induced phosphorylation of the receptor, thereby blocking downstream signaling. This inhibition can suppress the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key events in the development of atherosclerosis.

-

Calcium Influx Blockade: It blocks Ca2+ influx, which can contribute to its vasorelaxant effects.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

-

Inhibition of Cytokine Production: In endotoxin-stimulated human blood monocytes, this compound reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Effects on Cell Proliferation

The effect of this compound on cell proliferation is cell-type specific.

-

Augmentation of Fibroblast Proliferation: It augments the proliferation of normal human and mouse fibroblasts, particularly in synergy with basic fibroblast growth factor (bFGF) or epidermal growth factor (EGF).

-

Inhibition of Glioblastoma Cell Proliferation: In contrast, it inhibits the proliferation of glioblastoma cells (U251MG, T98G) with IC50 values ranging from 48-81 µM, while the IC50 for normal fibroblasts is significantly higher at 181-197 µM.

-

Inhibition of ERK1/2: The inhibitory effect on cancer cell proliferation may be mediated through the inhibition of the ERK1/2 signaling pathway.

Induction of Apoptosis in Cancer Cells

This compound can induce apoptosis in glioblastoma cells.

-

Activation of Caspase-8: This pro-apoptotic effect is mediated through the activation of caspase-8.

Inhibition of Melanogenesis

This compound has been identified as a potent inhibitor of melanogenesis.

-

Tyrosinase Inhibition: It directly inhibits mushroom tyrosinase with an IC50 value of 0.074 mM, which is more potent than the known whitening agent arbutin (IC50 = 0.223 mM).

-

Inhibition of Melanin Production: It strongly inhibits melanin production in B16 melanoma cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of this compound from safflower seeds.

Conclusion

This compound from safflower seeds is a multifaceted natural compound with significant therapeutic potential. Its well-characterized anti-inflammatory, anti-atherosclerotic, and selective anti-proliferative activities, coupled with established methods for its extraction and quantification, make it a compelling subject for further research and development. This guide provides a foundational resource to aid in the exploration of this compound's full potential in pharmaceutical and nutraceutical applications. The detailed protocols and pathway visualizations herein are intended to streamline experimental design and facilitate a deeper understanding of this promising bioactive molecule.

References

- 1. Serotonin derivative, N-(p-Coumaroyl)serotonin, isolated from safflower (Carthamus tinctorius L.) oil cake augments the proliferation of normal human and mouse fibroblasts in synergy with basic fibroblast growth factor (bFGF) or epidermal growth factor (EGF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

Indole Alkaloids from Plants: A Technical Guide to their Antioxidant Activity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids, a large and structurally diverse class of secondary metabolites found in plants, have garnered significant attention for their wide range of pharmacological activities.[1] Among these, their potent antioxidant effects are of particular interest in the development of novel therapeutics for oxidative stress-related diseases. This technical guide provides an in-depth overview of the antioxidant activity of plant-derived indole alkaloids, focusing on quantitative data, experimental protocols for their assessment, and the underlying molecular signaling pathways they modulate.

Quantitative Antioxidant Activity of Indole Alkaloids

The antioxidant capacity of indole alkaloids can be quantified using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals.

| Indole Alkaloid | Plant Source (Family) | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Trolox Equivalents/µM) | Reference(s) |

| Harmine | Peganum harmala (Nitrariaceae) | 49 µg/mL | - | - | [2] |

| Harmaline | Peganum harmala (Nitrariaceae) | > Harmine | - | - | [3][4] |

| Melatonin | Various plants | - | Various | - | [5] |

| Serotonin | Various plants | - | 182.6 µM TEAC at 100 µM | 162.9 µM TEAC at 100 µM | |

| Tryptamine | Various plants | - | - | - | |

| Indole-3-carbinol | Brassica species (Brassicaceae) | - | - | - | |

| Voacangine | Voacanga africana (Apocynaceae) | - | - | - | |

| Ibogaine | Tabernanthe iboga (Apocynaceae) | No significant activity | - | - | |

| Yohimbine | Pausinystalia johimbe (Rubiaceae) | - | - | - | |

| Reserpine | Rauwolfia serpentina (Apocynaceae) | - | - | - | |

| Vincamine | Vinca minor (Apocynaceae) | Potent antioxidant | - | - |

Note: The antioxidant activity can vary depending on the specific assay conditions. TEAC = Trolox Equivalent Antioxidant Capacity.

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of indole alkaloids. Below are detailed methodologies for commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the indole alkaloid solution (at various concentrations) to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

-

Reaction Mixture: Add the indole alkaloid solution (at various concentrations) to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

-

Reaction Mixture: Add the indole alkaloid solution (at various concentrations) to the FRAP reagent.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (typically around 593 nm).

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox, and is expressed as Trolox equivalents.

Modulation of Cellular Signaling Pathways

Indole alkaloids exert their antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the cellular stress response.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Several indole alkaloids have been shown to activate the Nrf2 pathway. For example, vincamine has been demonstrated to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). Reserpine has also been shown to up-regulate Nrf2 expression.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκB. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes. Several indole alkaloids have been shown to inhibit the NF-κB pathway. For instance, vincamine has been shown to suppress the NF-κB pathway. Harmine also inhibits NF-κB signaling.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress. The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways can lead to various cellular outcomes, including inflammation, apoptosis, and cell survival. Some indole alkaloids have been shown to modulate MAPK signaling. For example, yohimbine has been shown to inhibit the p38/MAPK signal pathway. Voacangine has also been found to suppress MAPK pathways.

Experimental Protocols for Signaling Pathway Analysis

To investigate the effects of indole alkaloids on these signaling pathways, specific molecular biology techniques are employed.

Nrf2 Nuclear Translocation Assay

Principle: This assay determines the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with an indole alkaloid, typically using immunofluorescence microscopy or subcellular fractionation followed by Western blotting.

Protocol (Immunofluorescence):

-

Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with the indole alkaloid of interest for a specific duration.

-

Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining: Incubate the cells with a primary antibody specific for Nrf2, followed by a fluorescently-labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with a fluorescent DNA-binding dye (e.g., DAPI).

-

Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear localization of Nrf2.

NF-κB p65 Nuclear Translocation Assay

Principle: Similar to the Nrf2 assay, this method assesses the translocation of the p65 subunit of NF-κB to the nucleus as a marker of NF-κB activation.

Protocol (Western Blot of Nuclear Fractions):

-

Cell Treatment and Lysis: Treat cells with the indole alkaloid and a stimulus (e.g., TNF-α) to induce NF-κB activation. Then, lyse the cells and separate the cytoplasmic and nuclear fractions using a subcellular fractionation kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against p65.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensity of p65 in the nuclear fraction relative to a nuclear loading control (e.g., Lamin B1) to determine the extent of translocation.

MAPK Phosphorylation Assay

Principle: This assay measures the phosphorylation (activation) of specific MAPK proteins in response to indole alkaloid treatment using Western blotting with phospho-specific antibodies.

Protocol (Western Blot):

-

Cell Treatment and Lysis: Treat cells with the indole alkaloid and/or a stimulus. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38). Subsequently, strip the membrane and re-probe with an antibody that recognizes the total amount of the MAPK protein as a loading control.

-

Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the ratio of phosphorylated MAPK to total MAPK to assess the level of activation.

Conclusion

Plant-derived indole alkaloids represent a promising source of novel antioxidant compounds. Their multifaceted mechanism of action, which includes direct radical scavenging and modulation of key cellular signaling pathways such as Nrf2-ARE, NF-κB, and MAPK, makes them attractive candidates for the development of drugs to combat oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this exciting field. Further research is warranted to fully elucidate the therapeutic potential of this diverse class of natural products.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Polyphenolic Compounds from Safflower Meal: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the polyphenolic compounds isolated from safflower (Carthamus tinctorius L.) meal, a promising and readily available source of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, identification, and biological activities of these compounds.

Introduction

Safflower meal, a byproduct of safflower oil extraction, is a rich source of various polyphenolic compounds, which have garnered significant scientific interest due to their potential therapeutic applications. These compounds, broadly categorized into serotonin derivatives, flavonoids, and lignans, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide summarizes the current knowledge on these compounds, providing quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Major Polyphenolic Compounds in Safflower Meal

The primary polyphenolic compounds identified in safflower meal include:

-

Serotonin Derivatives: N-feruloylserotonin and N-(p-coumaroyl)serotonin are the most abundant and well-studied serotonin derivatives in safflower meal.[1][2] These compounds are recognized for their potent antioxidant and anti-inflammatory properties.[3][4]

-

Flavonoids: Quercetin, kaempferol, and luteolin are key flavonoids present in safflower meal. These compounds are known for their ability to modulate various signaling pathways involved in inflammation and cell proliferation.

-

Lignans: Matairesinol and other lignans have also been identified, contributing to the overall antioxidant capacity of safflower meal.

Quantitative Analysis of Polyphenolic Compounds

The concentration of polyphenolic compounds in safflower meal can vary depending on the safflower variety, growing conditions, and the extraction method employed. The total phenolic content is often expressed as gallic acid equivalents (GAE).

| Compound Class | Compound Name | Concentration Range (in safflower seeds/meal) | Reference |

| Total Phenolics | - | 452.52 - 677.27 mg GAE/100g (defatted meal) | [5] |

| Serotonin Derivatives | N-feruloylserotonin | 7.29 mg/g DW (in hull) | |

| N-(p-coumaroyl)serotonin | 4.11 mg/g DW (in hull) | ||

| N-feruloylserotonin (free form) | 173.91 µg/g | ||

| N-(p-coumaroyl)serotonin (free form) | 233.82 µg/g | ||

| Flavonoids | Quercetin | - | |

| Kaempferol | - | ||

| Luteolin | - | ||

| Lignans | 8'-hydroxyarctigenin | - |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of polyphenolic compounds from safflower meal.

Extraction of Polyphenolic Compounds

An optimized extraction of phenolic compounds from safflower seed meal can be achieved using response surface methodology.

Materials:

-

Safflower seed meal

-

Ethanol (80%)

-

Shaking water bath

-

Filter paper

-

Rotary evaporator

Protocol:

-

Mix safflower seed meal with 80% ethanol.

-

Place the mixture in a shaking water bath set at 60°C.

-

Incubate for 2.7 hours with continuous shaking.

-

Filter the extract through filter paper to remove solid particles.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude polyphenolic extract.

Quantification of Total Phenolic Content (Folin-Ciocalteu Assay)

This method is widely used to determine the total phenolic content in plant extracts.

Materials:

-

Polyphenolic extract

-

Folin-Ciocalteu reagent

-

Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

-

Gallic acid standards

-

Spectrophotometer

Protocol:

-

Prepare a series of gallic acid standards of known concentrations.

-

Mix 0.5 mL of the diluted extract or standard with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

-

After 5 minutes, add 2 mL of 7.5% Na₂CO₃ solution.

-

Incubate the mixture in the dark at room temperature for 1 hour.

-

Measure the absorbance at 760 nm using a spectrophotometer.

-

Construct a standard curve using the absorbance values of the gallic acid standards.

-

Calculate the total phenolic content of the extract based on the standard curve and express the results as mg of gallic acid equivalents (GAE) per gram of extract.

HPLC-DAD Analysis of Individual Polyphenolic Compounds

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the separation and quantification of individual polyphenolic compounds.

Materials:

-

Polyphenolic extract, filtered through a 0.45 µm membrane filter

-

HPLC system with a DAD detector

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Methanol:Acetonitrile (60:40, v/v) with 0.1% formic acid

-

Standards of individual polyphenolic compounds (e.g., N-feruloylserotonin, N-(p-coumaroyl)serotonin, quercetin, etc.)

Protocol:

-

Prepare standard solutions of the target compounds at various concentrations to create a calibration curve.

-

Set up the HPLC system with the C18 column.

-

Use a gradient elution program. For example:

-

Start with a high percentage of mobile phase A.

-

Gradually increase the percentage of mobile phase B over time to elute the compounds.

-

-

Set the DAD to monitor at wavelengths relevant to the compounds of interest (e.g., 310-330 nm for serotonin derivatives and flavonoids).

-

Inject the filtered extract and the standard solutions into the HPLC system.

-

Identify the compounds in the extract by comparing their retention times and UV-Vis spectra with those of the standards.

-

Quantify the compounds by integrating the peak areas and comparing them to the calibration curves of the respective standards.

In Vitro Antioxidant Activity Assays

4.4.1. DPPH Radical Scavenging Assay

This assay measures the ability of the extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Mix various concentrations of the polyphenolic extract with the DPPH solution.

-

Incubate the mixture in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

4.4.2. ABTS Radical Cation Scavenging Assay

This assay measures the ability of the extract to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Protocol:

-

Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Mix various concentrations of the polyphenolic extract with the diluted ABTS radical solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity.

In Vitro Anti-inflammatory Activity Assay (LPS-induced Macrophage Model)

This assay evaluates the potential of the extract to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Culture RAW 264.7 macrophage cells in appropriate media.

-

Pre-treat the cells with different concentrations of the polyphenolic extract for a specified time.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines (e.g., TNF-α, IL-6) using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).

-

Cell lysates can be used to determine the expression of inflammatory proteins like iNOS and COX-2 via Western blotting.

Mechanisms of Action: Signaling Pathways

The biological effects of polyphenolic compounds from safflower meal are mediated through the modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway

Hydroxysafflor yellow A (HSYA), a prominent compound in safflower, has been shown to inhibit the PI3K/Akt signaling pathway. This inhibition can lead to the suppression of cell proliferation and migration in various cell types, including vascular smooth muscle cells. The inactivation of this pathway by HSYA is associated with a decrease in the phosphorylation of Akt.

Caption: Inhibition of the PI3K/Akt signaling pathway by Hydroxysafflor Yellow A.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of safflower polyphenols. HSYA has been demonstrated to suppress the ERK/MAPK signaling pathway. Furthermore, N-feruloylserotonin can attenuate neuronal apoptosis by regulating the MAPK signaling pathways, including the phosphorylation of p38.

Caption: Modulation of the MAPK signaling pathway by safflower polyphenols.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Serotonin derivatives from safflower seeds, such as N-(p-coumaroyl)serotonin and N-feruloylserotonin, have been shown to block the NF-κB pathway by inhibiting the degradation of IκB and the subsequent phosphorylation of p65. Flavonoids are also known to inhibit this pathway, potentially by inhibiting IκB kinase (IKK) phosphorylation.

Caption: Inhibition of the NF-κB signaling pathway by safflower polyphenols.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of polyphenolic compounds from safflower meal.

Caption: General experimental workflow for safflower meal polyphenol research.

Conclusion

Safflower meal is a valuable and underutilized source of bioactive polyphenolic compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. The serotonin derivatives, flavonoids, and lignans present in the meal exhibit potent antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. This guide provides a comprehensive resource for researchers to further explore and harness the therapeutic potential of these promising natural compounds. Further research is warranted to fully elucidate the synergistic effects of these compounds and to develop standardized extracts for clinical applications.

References

A Technical Guide to Serotonin and Its Derivatives in Plants: From Biosynthesis to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental aspects of serotonin and its derivatives in the plant kingdom. It covers their biosynthesis, physiological significance, and detailed methodologies for their analysis, serving as a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery.

Biosynthesis of Serotonin and Its Derivatives in Plants

In plants, the biosynthesis of serotonin, also known as 5-hydroxytryptamine (5-HT), originates from the amino acid tryptophan. The pathway is distinct from that in animals and involves a two-step enzymatic process.[1][2] Tryptophan is first decarboxylated by tryptophan decarboxylase (TDC) to form tryptamine. Subsequently, tryptamine 5-hydroxylase (T5H) , a cytochrome P450 monooxygenase, hydroxylates tryptamine to produce serotonin.[1][3] TDC is generally considered the rate-limiting enzyme in this pathway.[1]

Serotonin can be further metabolized into a variety of derivatives, most notably N-hydroxycinnamic acid amides. This occurs through the activity of serotonin N-hydroxycinnamoyl transferase (SHT) , which catalyzes the conjugation of serotonin with hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA and feruloyl-CoA. This leads to the formation of compounds like N-(p-coumaroyl)serotonin (CS) and N-feruloylserotonin (FS). The biosynthesis of these derivatives is often induced in response to microbial infections.

The regulation of serotonin biosynthesis is tightly linked to tryptophan availability. Tryptophan synthesis itself is regulated by feedback inhibition of the enzyme anthranilate synthase (AS). However, plants possess both tryptophan-sensitive and -insensitive isoforms of AS, with the latter likely providing the necessary precursor pool for serotonin synthesis, especially under conditions that induce TDC expression.

Biosynthesis pathway of serotonin and its derivatives in plants.

Quantitative Data on Serotonin and Its Derivatives in Plants

The concentration of serotonin and its derivatives varies significantly among different plant species, tissues, and developmental stages. Fruits and seeds are often rich sources of these compounds. The following tables summarize some of the reported quantitative data.

Table 1: Serotonin Content in Various Plant Foods

| Plant | Tissue | Serotonin Concentration (µg/g fresh weight) | Reference(s) |

| Plantain | Fruit | 30.3 ± 7.5 | |

| Pineapple | Fruit | 17.0 ± 5.1 | |

| Banana | Fruit | 15.0 ± 2.4 | |

| Kiwifruit | Fruit | 5.8 ± 0.9 | |

| Plum | Fruit | 4.7 ± 0.8 | |

| Tomato | Fruit | 3.2 ± 0.6 | |

| Walnut (Black) | Nut | 304 ± 46 | |

| Walnut (English) | Nut | 87 ± 20 | |

| Hickory (Shagbark) | Nut | 143 ± 23 | |

| Griffonia simplicifolia | Seed | ~2000 |

Table 2: Content of Serotonin Derivatives in Safflower Seeds

| Compound | Concentration (mg/g dry weight) |

| N-(p-Coumaroyl)serotonin | 4.11 |

| N-feruloylserotonin | 7.29 |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of serotonin and its derivatives from plant materials.

General Extraction Protocol

The choice of extraction solvent and method can significantly impact the yield of serotonin and its derivatives. Methanol, often in aqueous mixtures, is a commonly used solvent.

Materials:

-

Plant material (fresh, frozen, or dried)

-

Liquid nitrogen

-

Mortar and pestle or a suitable homogenizer

-

Extraction solvent (e.g., 70-80% aqueous methanol)

-

Centrifuge

-

Filtration unit (e.g., 0.22 µm syringe filter)

Procedure:

-

Freeze the plant material with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Weigh the powdered plant material and transfer it to a suitable container.

-

Add the extraction solvent at a specific ratio (e.g., 1:10 w/v).

-

Vortex the mixture thoroughly and incubate under appropriate conditions (e.g., sonication for 30 minutes, or shaking at room temperature for 1-2 hours).

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) at 4°C.

-

Carefully collect the supernatant.

-

For exhaustive extraction, the pellet can be re-extracted 1-2 more times.

-

Combine the supernatants and filter through a 0.22 µm syringe filter into a clean vial for analysis.

Quantification Methods

HPLC is a widely used technique for the separation and quantification of serotonin and its derivatives.

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.8 - 1.2 mL/min

-

Column Temperature: 25-30°C

-

Injection Volume: 10-20 µL

-

Detection: UV absorbance at ~280 nm or fluorescence detection (Excitation: ~285 nm, Emission: ~345 nm).

Procedure:

-

Prepare a series of standard solutions of serotonin and its derivatives of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared plant extracts.

-

Identify and quantify the compounds in the extracts by comparing their retention times and peak areas to those of the standards.

LC-MS/MS offers high sensitivity and selectivity for the analysis of serotonin and its derivatives, especially in complex plant matrices.

Instrumentation:

-

LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 or HILIC column.

LC Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of B, which is gradually increased to elute the compounds.

-

Flow Rate: 0.2 - 0.5 mL/min

-

Injection Volume: 5-10 µL

MS/MS Conditions (Example in Positive ESI mode):

-

Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows.

-

Multiple Reaction Monitoring (MRM):

-

Serotonin: Precursor ion [M+H]⁺ m/z 177 -> Product ion m/z 160

-

N-(p-Coumaroyl)serotonin: Determine precursor and product ions from a standard.

-

N-feruloylserotonin: Determine precursor and product ions from a standard.

-

Procedure:

-

Optimize MS/MS parameters by infusing standard solutions of the target analytes.

-

Develop an LC gradient that provides good separation of the analytes.

-

Prepare a calibration curve using standard solutions.

-

Analyze the plant extracts using the optimized LC-MS/MS method.

-

Quantify the analytes based on the peak areas of the specific MRM transitions.

This colorimetric method is suitable for the determination of total serotonin derivatives in certain plant materials like safflower seeds.

Reagents:

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde solution in a mixture of ethanol and sulfuric acid).

-

Standard solution of a representative serotonin derivative (e.g., N-feruloylserotonin).

Procedure:

-

Mix a known volume of the plant extract with Ehrlich's reagent.

-

Incubate the mixture under specific conditions (e.g., 60°C for 30 minutes) to allow for color development.

-

After cooling, measure the absorbance at the wavelength of maximum absorption (typically around 625 nm).

-

Prepare a calibration curve using the standard solution.

-

Calculate the concentration of total serotonin derivatives in the extract based on the calibration curve.

General experimental workflow for the analysis of serotonin derivatives.

Bioactivity Assessment: Antioxidant Activity

Serotonin and its derivatives are known to possess significant antioxidant properties. Common in vitro assays to evaluate this activity include the DPPH and ABTS radical scavenging assays.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the plant extract or purified serotonin derivative in methanol.

-

In a microplate or cuvette, add a specific volume of the sample dilution to a fixed volume of the DPPH solution.

-

Include a control (methanol + DPPH solution) and a blank (methanol + sample).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The results can be expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Principle: ABTS is oxidized by potassium persulfate to form the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the plant extract or purified serotonin derivative.

-

Add a small volume of the sample dilution to a fixed volume of the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Physiological Roles and Signaling Pathways

Serotonin in plants is not merely a secondary metabolite but a signaling molecule with diverse physiological functions. It plays a role in:

-

Growth and Development: Serotonin influences root and shoot organogenesis, flowering, and fruit ripening.

-

Stress Responses: It is involved in the plant's defense against both biotic (pathogens) and abiotic (drought, salinity, heavy metals) stresses.

-

Antioxidant Defense: Serotonin and its derivatives are potent antioxidants that can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The signaling pathways of serotonin in plants are not yet fully elucidated, and specific serotonin receptors, analogous to those in animals, have not been definitively identified. However, there is growing evidence for extensive crosstalk between serotonin and other key signaling molecules, particularly phytohormones. Serotonin can modulate the signaling pathways of:

-

Auxin: Influencing root development and auxin transport.

-

Abscisic Acid (ABA): Involved in stomatal closure and stress responses.

-

Jasmonic Acid (JA) and Salicylic Acid (SA): Key hormones in plant defense signaling.

-

Calcium (Ca²⁺) and Reactive Oxygen Species (ROS): Ubiquitous second messengers in plant signaling.

Logical relationships of serotonin with other signaling pathways.

This guide provides a foundational understanding of serotonin and its derivatives in plants. Further research is needed to fully unravel the complexities of their signaling networks and to harness their potential for crop improvement and the development of novel therapeutic agents.

References

- 1. Enzymatic features of serotonin biosynthetic enzymes and serotonin biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin and Melatonin Biosynthesis in Plants: Genome-Wide Identification of the Genes and Their Expression Reveal a Conserved Role in Stress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Coumaroyl Serotonin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Coumaroyl serotonin, a naturally occurring phenolic amide with significant therapeutic potential. The document details its chemical structure, molecular formula, physicochemical properties, and key biological activities, with a focus on its mechanism of action. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Structure and Properties

This compound, also known as p-coumaroylserotonin, is a conjugate of serotonin and p-coumaric acid.[1] Its chemical structure consists of a serotonin moiety linked to a p-coumaroyl group via an amide bond.

Molecular Formula: C₁₉H₁₈N₂O₃[1][2][3][4]

IUPAC Name: (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

Chemical Structure:

The structure features a 5-hydroxyindole ring system characteristic of serotonin, connected through an ethylamine bridge to the amide nitrogen. The p-coumaroyl portion is characterized by a 4-hydroxyphenyl group attached to a propenamide backbone.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 322.36 g/mol | |

| Physical Form | Solid | |

| Melting Point | 205 - 206 °C | |

| Solubility | Soluble in DMSO (64 mg/mL) | |

| Purity (typical) | ≥98% | |

| CAS Number | 68573-24-0 |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-atherogenic, and anticancer properties. It has been identified as an antibacterial agent that can inhibit the production of proinflammatory cytokines.

A primary mechanism of action for this compound is the inhibition of the Platelet-Derived Growth Factor (PDGF) signaling pathway. It acts as a selective inhibitor of the PDGF receptor β (PDGFRβ). This inhibition prevents the downstream phosphorylation of key signaling molecules like ERK1/2. By blocking this pathway, this compound can impede cell proliferation and migration, processes that are crucial in conditions like atherosclerosis and cancer. Furthermore, it has been shown to block Ca²⁺ influx and induce apoptosis by activating caspase-8.

Caption: PDGF signaling pathway and inhibition by this compound.

Experimental Protocols

This protocol is based on the chemical synthesis method involving N-hydroxysuccinimide esters.

Materials:

-

p-Coumaric acid

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Serotonin hydrochloride

-

Triethylamine (TEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate, Hexane

-

Silica gel for column chromatography

Procedure:

-

Activation of p-Coumaric Acid:

-

Dissolve p-coumaric acid and N-hydroxysuccinimide in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC portion-wise to the cooled solution and stir for 4-6 hours at 0°C, then overnight at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent under reduced pressure to obtain the p-coumaroyl-N-hydroxysuccinimide ester.

-

-

Amide Coupling with Serotonin:

-

Dissolve serotonin hydrochloride in DMF and add triethylamine to neutralize the hydrochloride.

-

Add the activated p-coumaroyl-N-hydroxysuccinimide ester to the serotonin solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Purification:

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

-

This workflow outlines the separation and purification of this compound from safflower seed extracts using macroporous resin chromatography.

Caption: Workflow for purification via macroporous resin chromatography.

Quantitative Data

The cytotoxic effects of this compound have been quantified against various cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potential as an anticancer agent, particularly against glioblastoma.

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| U251MG | Glioblastoma | 48 | |

| T98G | Glioblastoma | 81 | |

| Normal Fibroblasts | Normal | 181 - 197 |

These data indicate a selective toxicity of this compound towards cancer cells compared to normal cells.

Conclusion